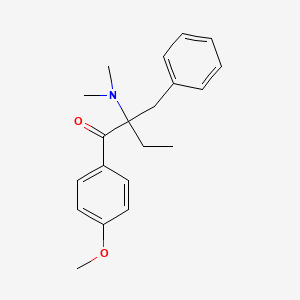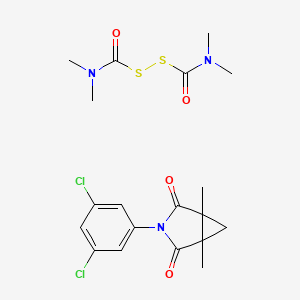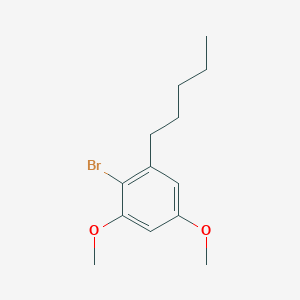![molecular formula C18H16N2O2 B14311624 {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone CAS No. 113758-86-4](/img/structure/B14311624.png)
{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Ammonia or amines
Conditions: Mild heating
Reaction: Introduction of the amino group at the desired position on the oxazole ring.
Phenylmethanone Attachment
Reagents: Benzoyl chloride, base (e.g., pyridine)
Conditions: Room temperature
Reaction: The phenylmethanone group is attached to the oxazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone typically involves multi-step organic synthesis. One common method starts with the preparation of the oxazole ring, which can be synthesized via the Van Leusen oxazole synthesis. This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base .
-
Oxazole Ring Formation
Reagents: TosMIC, aromatic aldehydes
Conditions: Base (e.g., Cs₂CO₃), polar solvents
Reaction: TosMIC reacts with the aldehyde to form the oxazole ring.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Conditions: Anhydrous conditions
Products: Reduced forms of the compound, such as alcohols or amines
-
Substitution
Reagents: Halogens, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted derivatives of the compound
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Bases: Cs₂CO₃, pyridine
Solvents: Polar solvents like dimethyl sulfoxide (DMSO), nonpolar solvents like toluene
科学的研究の応用
Chemistry
In chemistry, {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules. It is also used in the synthesis of bioactive molecules for drug discovery.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the oxazole ring and amino group makes it a candidate for developing anti-inflammatory, antimicrobial, and anticancer agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites on proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.
類似化合物との比較
Similar Compounds
- {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone
- {3-[1-(5-Amino-1,2-thiazol-3-yl)ethyl]phenyl}(phenyl)methanone
- {3-[1-(5-Amino-1,2-imidazol-3-yl)ethyl]phenyl}(phenyl)methanone
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications.
特性
| 113758-86-4 | |
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
[3-[1-(5-amino-1,2-oxazol-3-yl)ethyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H16N2O2/c1-12(16-11-17(19)22-20-16)14-8-5-9-15(10-14)18(21)13-6-3-2-4-7-13/h2-12H,19H2,1H3 |
InChIキー |
AXVUDZWAOQSWOG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C3=NOC(=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)



![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/no-structure.png)
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
